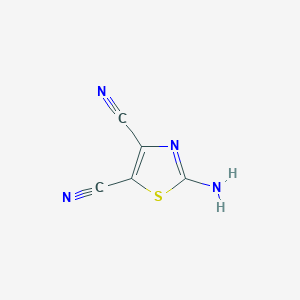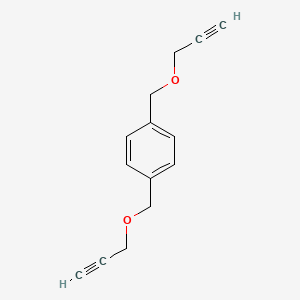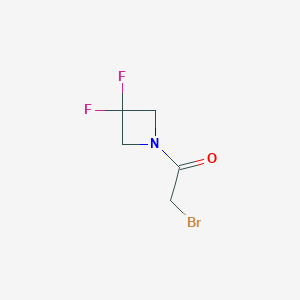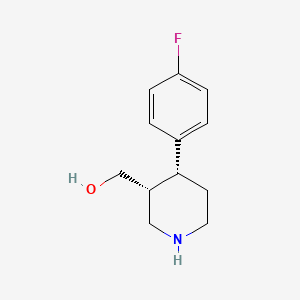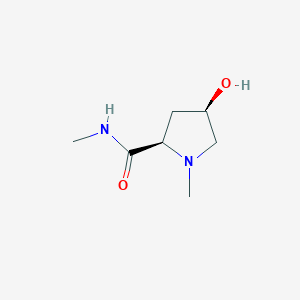
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile source.
Substitution Reactions: Introducing the 2-methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution.
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitrile group can be reduced to amines.
Substitution: The aromatic rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or other advanced materials.
Biological Studies: As a probe or inhibitor in biochemical assays.
作用机制
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.
In Materials Science: It could contribute to the electronic properties of a material through its conjugated system.
相似化合物的比较
Similar Compounds
- 2-Mercapto-4-phenyl-6-(p-tolyl)nicotinonitrile
- 2-Mercapto-4-(2-methoxyphenyl)-6-phenylpyridine
Uniqueness
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C20H16N2OS |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-9-14(10-8-13)18-11-16(17(12-21)20(24)22-18)15-5-3-4-6-19(15)23-2/h3-11H,1-2H3,(H,22,24) |
InChI 键 |
HZLXHDOUNGKLAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
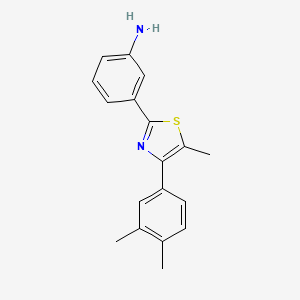

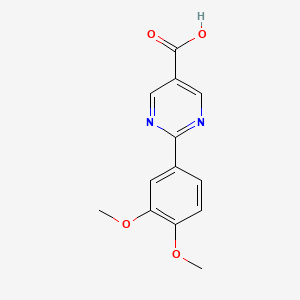
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
